molecular formula C11H14O3 B143184 3,4-Dimethoxycinnamyl alcohol CAS No. 40918-90-9

3,4-Dimethoxycinnamyl alcohol

Cat. No. B143184
CAS RN: 40918-90-9
M. Wt: 194.23 g/mol
InChI Key: OYICGYUCCHVYRR-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dimethoxycinnamyl alcohol is a compound that has been studied for its metabolism by various organisms. It is a derivative of cinnamic acid, which is a key intermediate in the biosynthesis of lignin and other important plant substances. The metabolism of this compound by white-rot fungi such as Phanerochaete chrysosporium and Coriolus versicolor has been observed, indicating its potential role in the degradation of lignin and related compounds .

Synthesis Analysis

The synthesis of related compounds such as ethyl 3,4-dimethoxycinnamate has been achieved using veratraldehyde and diethyl malonate with the catalysis of L-proline/potassium phosphate in ethanol . This synthesis is part of the broader interest in the chemical synthesis of cinnamic acid derivatives, which are valuable in various chemical industries, including pharmaceuticals and perfumery.

Molecular Structure Analysis

The molecular structure of 3,4-dimethoxycinnamyl alcohol is closely related to that of cinnamic acid derivatives. The presence of methoxy groups on the aromatic ring influences the physical and chemical properties of the molecule, as well as its reactivity. The absolute configuration of related cinnamoyl compounds has been determined using methods such as NMR and circular dichroism, which are crucial for understanding the stereochemistry and potential biological activity of these molecules .

Chemical Reactions Analysis

3,4-Dimethoxycinnamyl alcohol undergoes various chemical reactions, including oxidation and reduction. In the presence of white-rot fungi, it can be oxidized to veratrylglycerol and further metabolized to veratraldehyde and veratryl alcohol . The metabolic pathways involved in the degradation of cinnamic acid derivatives by fungi and bacteria are complex and involve multiple steps, including hydroxylation, cleavage, and demethylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-dimethoxycinnamyl alcohol and its derivatives are influenced by the presence of functional groups and the overall molecular structure. For instance, the photomechanical behavior of 3,4-dimethoxycinnamic acid, a related compound, has been studied, showing different properties between its polymorphs, which is attributed to the molecular motion during solid-state reactions . The metabolism of these compounds by microorganisms also sheds light on their chemical properties, as the metabolic products reflect the reactivity of the parent compounds under biological conditions .

Scientific Research Applications

Toxicological Studies

A study on the sub-acute toxicities of 3,4-dimethoxycinnamyl alcohol and 3,4,5-trimethoxycinnamyl alcohol isolated from Loranthus globosus Roxb revealed no significant changes in hematological and biochemical parameters in rats. This suggests potential safe clinical applications of these compounds (Islam et al., 2007).

Synthesis Applications

Ethyl 3,4-dimethoxycinnamate, synthesized using 3,4-dimethoxycinnamyl alcohol, demonstrated a high yield and purity under optimal reaction conditions. This highlights its utility in chemical synthesis (Zeng Qing-youa, 2008).

Biomimetic Oxidation Studies

Research into the biomimetic oxidation of veratryl alcohol (3,4-dimethoxybenzyl alcohol, a related compound) using iron(III) porphyrins and horseradish peroxidase in ionic liquids has shown increased catalytic activity. This could have implications for the use of 3,4-dimethoxycinnamyl alcohol in similar catalytic processes (Kumar et al., 2007).

Phytochemical Research

In phytochemical studies, compounds such as 3,4-dimethoxycinnamyl alcohol have been isolated from various plant sources, suggesting their potential in natural product chemistry and herbal medicine (Ahsan et al., 2000).

Genetic Engineering and Biocatalysis

The use of genetically engineered Escherichia coli strains has enabled the biosynthesis of 4-hydroxycinnamyl alcohols, a class of compounds related to 3,4-dimethoxycinnamyl alcohol. This demonstrates the compound's relevance in biotechnological applications and natural product synthesis (Liu et al., 2017).

Safety And Hazards

3,4-Dimethoxycinnamyl alcohol is for research use only, not for human or veterinary use . If inhaled, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately .

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h3-6,8,12H,7H2,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYICGYUCCHVYRR-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301025103
Record name 3'-Hydroxymethylisoeugeneol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethoxycinnamyl alcohol

CAS RN

40918-90-9, 18523-76-7
Record name 3'-Hydroxymethylisoeugeneol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,4-dimethoxyphenyl)prop-2-en-1-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of lithium aluminum hydride (0.1 mol) in THF (100 ml) was added dropwise to a stirred suspension of 3,4-dimethoxycinnamic acid (41.6 g, 0.2 mol) in THF (150 ml) at room temperature. After the addition, the mixture was stirred for 2 hous, and the solution was evaporated in vacuo to a residue, which was partitioned between dichloromethane and aqueous sodium hydroxide. The organic layer was washed three times with water, dried, and evaporated to an oil. Crystallization from ethyl acetate-hexane gave 3,4-dimethoxycinnamyl alcohol (24 g, 62%), m.p. 76°-77° C.
Quantity
0.1 mol
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reactant
Reaction Step One
Quantity
41.6 g
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reactant
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100 mL
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solvent
Reaction Step One
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150 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of lithium aluminum hydride (0.02 mol) in diethyl ether (20 ml) was added dropwise to a solution of ethyl 3,4-dimethoxycinnamate (9.4 g, 0.04 mol) in diethyl ether (150 ml), and the mixture was heated under reflux for 1 hour. Water (15 ml) and 2.5N sodium hydroxide (5 ml) were added to the cooled solution, and the precipitate was filtered off and washed with ether. The combined filtrates were washed with water, dried, and evaporated to dryness. The crude product was put on a column of silica gel and eluted with hexane-ethyl acetate (1.5:1, v/v). 3,4-Dimethoxycinnamyl alcohol was isolated as a crystalline mass (5.0 g, 65%), m.p. 76°-76.5° C.
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
150 mL
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solvent
Reaction Step One
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Quantity
15 mL
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reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 0.42 g (2.0 mmol) of 3,4-dimethoxycinnamic acid in 50 ml MeOH was added SOCl2 (50 μl) and the mixture was stirred at 60° C. for 5 h. Methanol was taken to dryness and the obtained 3,4-dimethoxycinnamic acid methyl ester was reduced with 1M THF solution of diisobutylaluminum hydride (8.0 mmol) in absolute THF (50 ml) at 20° C. for 1 h. Water was added, the mixture was extracted with EtOAc, dried with MgSO4 and distilled in vacuo (Kugelrohr apparatus (Aldrich), 0.1 mm Hg, T. oven 185-190° C.) giving an off-white solid, yield 0.36 g (92%), m.p. 70-71° C. The product gave the following analytical data:
Quantity
0.42 g
Type
reactant
Reaction Step One
Name
Quantity
50 μL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8 mmol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Name
CC(C)C[Al+]CC(C)C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dimethoxycinnamyl alcohol
Reactant of Route 2
3,4-Dimethoxycinnamyl alcohol
Reactant of Route 3
3,4-Dimethoxycinnamyl alcohol
Reactant of Route 4
Reactant of Route 4
3,4-Dimethoxycinnamyl alcohol
Reactant of Route 5
Reactant of Route 5
3,4-Dimethoxycinnamyl alcohol
Reactant of Route 6
3,4-Dimethoxycinnamyl alcohol

Citations

For This Compound
219
Citations
Y Kamaya, T Higuchi - FEMS microbiology letters, 1984 - academic.oup.com
3,4-Dimethoxycinnamyl alcohol (I) was actively metabolized by a white-rot fungus Coriolus versicolor in low nitrogen and high oxygen stationary cultures favouring the ligninolytic …
Number of citations: 18 academic.oup.com
M Shimada, F Nakatsubo, TK Kirk, T Higuchi - Archives of Microbiology, 1981 - Springer
The lignin-degrading basidiomycete Phanerochaete chrysosporium synthesizes veratryl alcohol (3,4-dimethoxybenzyl alcohol) via phenylalanine, 3,4-dimethoxycinnamyl alcohol and …
Number of citations: 176 link.springer.com
P Gramatica, BM Ranzi, P Manitto - Bioorganic Chemistry, 1981 - Elsevier
The reduction of 3′,4′-dimethoxycinnamyl alcohols to phenylpropanols by Saccharomyces cerevisiae proceeds through the corresponding aldehydes. The specificity with respect to …
Number of citations: 17 www.sciencedirect.com
A Enoki, Y Yajima, MH Gold - Phytochemistry, 1981 - Elsevier
The white rot fungus Phanerochaete chrysosporium metabolized 3,4-dimethoxycinnamic acid in shaking and nitrogen sufficient cultures. Metabolites identified included 3-(3,4-…
Number of citations: 25 www.sciencedirect.com
A Kaur, R Singh, CS Dey, SS Sharma, KK Bhutani… - 2010 - nopr.niscpr.res.in
Hexane, chloroform and ethyl acetate extracts (100 µg/ml) of Alpinia galanga rhizomes exhibited significant activity in vitro against promastigotes of L. donovani. Twelve compounds …
Number of citations: 86 nopr.niscpr.res.in
G Sadik, R Islam, MM Rahman, P Khondkar… - Fitoterapia, 2003 - Elsevier
(+)-Catechin, 3,4-dimethoxycinnamyl alcohol and 3,4,5-trimethoxycinnamyl alcohol were isolated from the barks of Loranthusglobosus. All compounds showed significant antimicrobial …
Number of citations: 50 www.sciencedirect.com
CH Chuah, LE Ooi, HS Yong, SH Goh - Biochemical systematics and …, 1996 - Elsevier
Four new attractants to males of the tephritid fruitfly Bacterocera carambolae, trans-3,4-dimethoxycinnamyl alcohol, trans-3,4-dimethoxycinnamyl acetate, p-methoxybenzyl alcohol and 3…
Number of citations: 16 www.sciencedirect.com
WJ Jakubas, PS Shah, JR Mason… - Ecological …, 1992 - Wiley Online Library
Phenylpropanoids, a class of common phenolic compounds in plants, may potentially be useful as pest repellents. We investigated the relationship between the chemical structure of …
AKW Hee, KH Tan - Journal of Chemical Ecology, 1998 - Springer
The attraction of female and male Bactrocera papayae to conspecific males fed with methyl eugenol (ME) and female attraction to male synthetic sex pheromone, trans-coniferyl alcohol (…
Number of citations: 104 link.springer.com
KH Tan, R Nishida - Fruit fly pests, 2020 - taylorfrancis.com
Certain species of the Bactrocera dorsalis complex are important pests affecting pre- and post-harvest of cultivated fruits and vegetables. The Oriental fruit fly, Bactrocera dorsalis, not …
Number of citations: 172 www.taylorfrancis.com

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